6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one
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Overview
Description
6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C18H21NO2 It is known for its unique structure, which includes an ethoxy group and a butylanilino group attached to a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one typically involves the condensation of 4-butylaniline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield corresponding hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Methoxyanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one
- 6-[(4-Chloroanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one
- 6-[(4-Methylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one
Uniqueness
6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one is unique due to the presence of the butylanilino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
42243-37-8 |
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Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-[(4-butylphenyl)iminomethyl]-5-ethoxyphenol |
InChI |
InChI=1S/C19H23NO2/c1-3-5-6-15-7-10-17(11-8-15)20-14-16-9-12-18(22-4-2)13-19(16)21/h7-14,21H,3-6H2,1-2H3 |
InChI Key |
AXOYOJOURJCGGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCC)O |
Origin of Product |
United States |
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